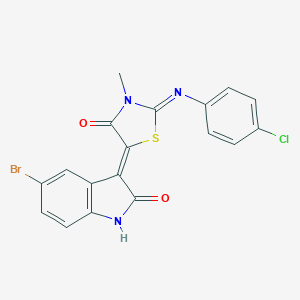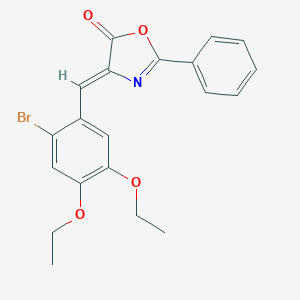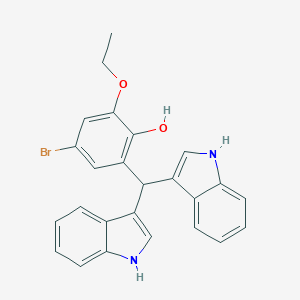
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one, also known as BRD7552, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one inhibits the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one prevents the activation of oncogenes and promotes the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to have high selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in gene regulation. However, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has a relatively low potency compared to other BET inhibitors, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one in scientific research. One potential direction is the development of more potent and selective BET inhibitors based on the structure of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one with other drugs or therapies may enhance its therapeutic efficacy in cancer treatment.
Synthesemethoden
The synthesis of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline to obtain 5-bromo-2-(4-chlorophenyl)indole. The intermediate product is then reacted with 2-amino-3-methylthiazolidin-4-one and formaldehyde to obtain (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. The overall yield of this synthesis method is approximately 15%.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the replication of human cytomegalovirus, making it a potential antiviral agent.
Eigenschaften
Produktname |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H11BrClN3O2S |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8H,1H3,(H,22,24)/b15-14-,21-18? |
InChI-Schlüssel |
HFLXHEGURSFWHQ-IUKYACNJSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)

![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)

![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)

![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)